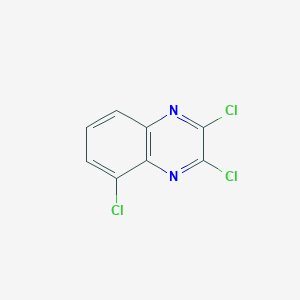

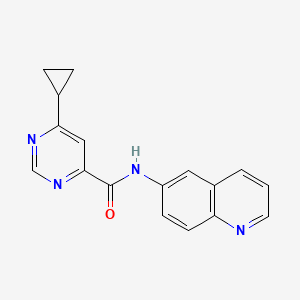

![molecular formula C22H21N3S B2396321 4-(苄硫基)-2-(4-异丙基苯基)吡唑并[1,5-a]吡嗪 CAS No. 1207047-71-9](/img/structure/B2396321.png)

4-(苄硫基)-2-(4-异丙基苯基)吡唑并[1,5-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrazines are a class of organic compounds that contain a pyrazole ring fused with a pyrazine ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazines often involves the reaction of aminopyrazoles with various electrophiles . For example, 4-substituted 5-aminopyrazole-1-carbothioamides can be used as starting materials .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a pyrazine ring (a six-membered ring with two nitrogen atoms) .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazines can vary widely depending on the substituents present on the rings . These reactions can be used to create a wide range of derivatives with different properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazines can vary widely depending on their specific structure . Some pyrazolo[1,5-a]pyrimidines have been found to exhibit excellent thermal stability .

作用机制

The mechanism of action of 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.

Biochemical and Physiological Effects:

Studies have shown that 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of certain inflammatory cytokines.

实验室实验的优点和局限性

One of the main advantages of 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is its potent anti-cancer activity. This compound has shown promising results in preclinical studies and may have the potential to be developed into a new cancer treatment. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in vivo.

未来方向

There are several future directions for research on 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine. One area of research is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Additionally, researchers may explore the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, future studies may focus on improving the solubility of this compound in order to facilitate its administration in vivo.

Conclusion:

In conclusion, 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a compound that has shown promising results in various fields of scientific research. This compound has potent anti-cancer activity and may have the potential to be developed into a new cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and identify its potential applications in other areas of research.

合成方法

The synthesis of 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a multi-step process that involves the reaction of 4-isopropylphenylhydrazine with 2-chloropyrazine to form 2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine. This intermediate is then reacted with benzylthiol to produce the final compound.

科学研究应用

高能材料和炸药

- 耐热炸药:最近的研究发现,4-(苄硫基)-2-(4-异丙基苯基)吡唑并[1,5-a]吡嗪是一种新型耐热炸药。它与著名的高能材料 TATB(三氨基三硝基苯)具有相似的“氨基-硝基-氨基”排列方式。化合物 4 具有优异的热稳定性(分解温度,TD = 325 °C)和高密度 1.88 g/cm³,超过了六硝基苯乙烯(HNS)。它的爆轰性能(速度,Vd = 8338 m/s;压力,P = 30.7 GPa)超过了 TATB 和 HNS .

有机合成和药物化学

- 杂环构建单元:吡唑并[1,5-a]吡嗪骨架为设计新的有机分子提供了机会。研究人员在高效的合成方法中使用了类似的吡唑稠合杂环,包括钯催化的反应。 这些化合物作为药物发现和材料科学的通用构建单元 .

催化和不对称合成

- 对映选择性合成:铑催化的 7-取代吡唑并[1,5-a]嘧啶的还原脱芳香化已实现高对映选择性(高达 98% ee)。 所得手性四氢吡唑并[1,5-a]嘧啶在不对称合成和药物应用中具有广阔前景 .

材料科学和晶体工程

- 晶体生长和稳定性:研究 4-(苄硫基)-2-(4-异丙基苯基)吡唑并[1,5-a]吡嗪的晶体结构和稳定性可以提供对其性能的洞察。 晶体工程方法可以增强其分子稳定性,并指导新型高能材料的设计 .

安全和危害

属性

IUPAC Name |

4-benzylsulfanyl-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-16(2)18-8-10-19(11-9-18)20-14-21-22(23-12-13-25(21)24-20)26-15-17-6-4-3-5-7-17/h3-14,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZCKPPYBKMSCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

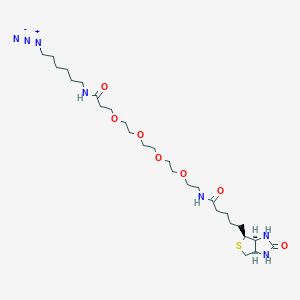

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)

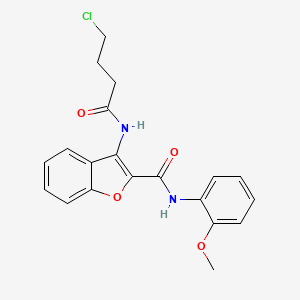

![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)

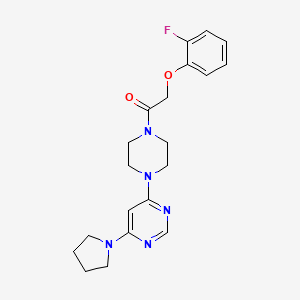

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)

![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)

![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)